molecular formula C10H6N2S B1313152 4-(1,3-Thiazol-2-yl)benzonitrile CAS No. 672324-84-4

4-(1,3-Thiazol-2-yl)benzonitrile

Cat. No. B1313152
M. Wt: 186.24 g/mol
InChI Key: GQOYRKGGFBHUMJ-UHFFFAOYSA-N
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Description

“4-(1,3-Thiazol-2-yl)benzonitrile” is a chemical compound that contains a thiazole ring, which is a type of heterocyclic compound . The thiazole ring is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms . It’s worth noting that the specific properties and applications of “4-(1,3-Thiazol-2-yl)benzonitrile” may vary depending on its specific structure and any additional functional groups .


Molecular Structure Analysis

The molecular structure of “4-(1,3-Thiazol-2-yl)benzonitrile” would include a benzene ring attached to a thiazole ring via a nitrile group . The orientation of these rings and the presence of the nitrile group could influence the compound’s physical and chemical properties .

Scientific Research Applications

  • Anticancer Activity and DNA Binding Properties

    • 4-(1,3-Thiazol-2-yl)benzonitrile derivatives have shown potential in anticancer research. In a study by Bera et al. (2021), a ligand synthesized from this compound and its cobalt(II) complex exhibited significant anticancer activity against U937 human monocytic cells. This ligand was found to intercalate with DNA, suggesting a mode of action for its anticancer effects (Bera et al., 2021).
  • Photophysics and Fluorescence Quenching Studies

    • Yenilmez et al. (2013) reported on the synthesis and photophysical properties of novel metallo-phthalocyanines containing 4-(1,3-Thiazol-2-yl)benzonitrile derivatives. These compounds showed interesting fluorescence properties and their interactions with benzoquinone were studied, highlighting their potential in material science and photophysics (Yenilmez et al., 2013).
  • Antimicrobial Activity in Polymer Coatings

    • El‐Wahab et al. (2014) explored the use of a coumarin-thiazole derivative, including the 4-(1,3-Thiazol-2-yl)benzonitrile structure, in imparting antimicrobial properties to polymer coatings. This research demonstrated the derivative's efficacy against various microorganisms when incorporated into polyurethane varnishes (El‐Wahab et al., 2014).
  • Synthesis and Analysis of Compounds with Anti-Arrhythmic Activity

    • A study by Abdel‐Aziz et al. (2009) involved the synthesis of 1,3-thiazole derivatives, including compounds related to 4-(1,3-Thiazol-2-yl)benzonitrile, and their evaluation for anti-arrhythmic activity. This research adds to the understanding of the therapeutic potential of thiazole derivatives in cardiac conditions (Abdel‐Aziz et al., 2009).
  • Investigation in Quantum Chemical Calculations and Antimicrobial Activity

    • Shanmugapriya et al. (2021) conducted a comprehensive study on a thiazole-pyrazole compound structurally related to 4-(1,3-Thiazol-2-yl)benzonitrile. The research included quantum chemical calculations, antimicrobial activity analysis, and molecular docking studies, indicating its potential in various scientific applications (Shanmugapriya et al., 2021).
  • Antibacterial and Antifungal Agent Synthesis

    • Narayana et al. (2006) synthesized new compounds incorporating the 4-(1,3-Thiazol-2-yl)benzonitrile structure and evaluated their antibacterial and antifungal activities. This research demonstrates the compound's potential in developing new antimicrobial agents (Narayana et al., 2006).
  • Xanthine Oxidase Inhibition and Anti-Inflammatory Activity

    • A study by Smelcerovic et al. (2015) on 2-amino-5-alkylidene-thiazol-4-ones, related to 4-(1,3-Thiazol-2-yl)benzonitrile, showed inhibitory activity against xanthine oxidase and anti-inflammatory effects on human peripheral blood mononuclear cells. This research contributes to the understanding of thiazole derivatives in treating inflammatory and oxidative stress-related conditions (Smelcerovic et al., 2015).

Safety And Hazards

The safety and hazards associated with “4-(1,3-Thiazol-2-yl)benzonitrile” would depend on factors such as its concentration, exposure routes, and the specific context of use . It’s important to handle all chemical compounds with appropriate safety measures.

Future Directions

Thiazole derivatives, including “4-(1,3-Thiazol-2-yl)benzonitrile”, could have potential applications in various fields, such as medicinal chemistry . Future research could explore the synthesis, properties, and applications of this compound in more detail .

properties

IUPAC Name

4-(1,3-thiazol-2-yl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H6N2S/c11-7-8-1-3-9(4-2-8)10-12-5-6-13-10/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQOYRKGGFBHUMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C#N)C2=NC=CS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H6N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10441026
Record name 4-(1,3-thiazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,3-Thiazol-2-yl)benzonitrile

CAS RN

672324-84-4
Record name 4-(1,3-thiazol-2-yl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10441026
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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